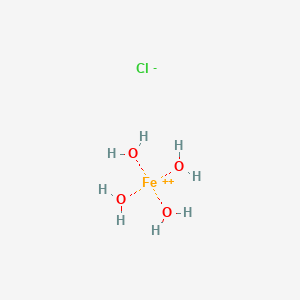
Tetraaqua-Iron(II) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tetraaqua-Iron(II) chloride can be synthesized by dissolving iron(II) chloride in water. The reaction typically involves the following steps:
- Dissolve iron(II) chloride (FeCl₂) in distilled water.
- The iron(II) ions coordinate with water molecules to form the tetraaqua complex.
Industrial Production Methods: Industrial production of iron(II) chloride involves the reaction of iron with hydrochloric acid: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting iron(II) chloride can then be dissolved in water to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) chloride. [ \text{4[Fe(H₂O)₄]Cl₂} + \text{O}_2 \rightarrow 4\text{[Fe(H₂O)₄]Cl₃} ]
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The water molecules in the complex can be substituted by other ligands such as bipyridyl.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Bipyridyl, ethylenediamine under mild conditions.
Major Products:
Oxidation: Iron(III) chloride.
Reduction: Various iron(II) complexes.
Substitution: Complexes with different ligands.
科学的研究の応用
Tetraaqua-Iron(II) chloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iron complexes and as a reducing agent in organic synthesis.
Biology: Investigated for its role in biological systems and potential therapeutic applications.
Medicine: Explored for its antimicrobial properties.
作用機序
The mechanism of action of tetraaqua-Iron(II) chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron(II) center can undergo oxidation to iron(III), facilitating electron transfer processes. This property is crucial in its role as a reducing agent and in catalytic applications .
類似化合物との比較
Iron(II) chloride (FeCl₂): Lacks coordinated water molecules, making it less soluble in water compared to tetraaqua-Iron(II) chloride.
Iron(III) chloride (FeCl₃): An oxidized form of iron(II) chloride, used in different industrial applications.
Tetraaqua bismaleato Iron(II): Another iron(II) complex with different ligands, showing unique antimicrobial properties.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as both a reducing agent and a precursor for other iron complexes. Its coordination with water molecules enhances its reactivity and versatility in various chemical reactions .
特性
分子式 |
ClFeH8O4+ |
|---|---|
分子量 |
163.36 g/mol |
IUPAC名 |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
InChIキー |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
正規SMILES |
O.O.O.O.[Cl-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


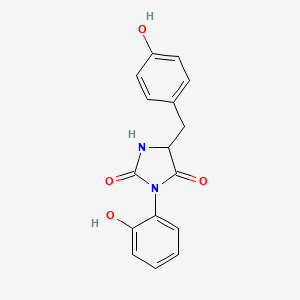
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
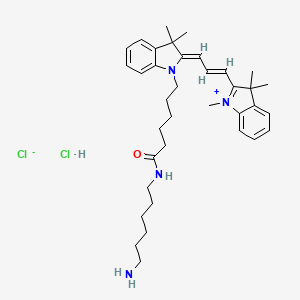

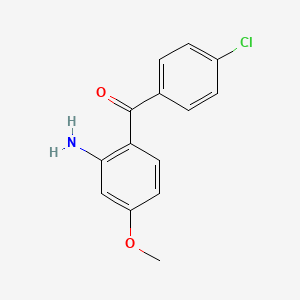
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)
![Rel-(3aR,5r,6aS)-5-methyloctahydrocyclopenta[c]pyrrole-5-carbonitrile hydrochloride](/img/structure/B12946593.png)
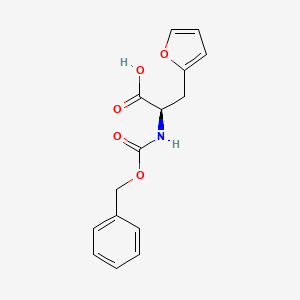

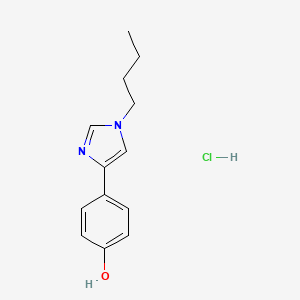
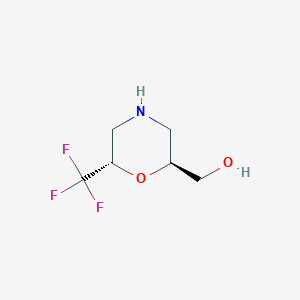
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
